A Technical Guide to N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (C₁₀H₂₂N₂): Synthesis, Characterization, and Potential Applications
A Technical Guide to N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine (C₁₀H₂₂N₂): Synthesis, Characterization, and Potential Applications
Abstract
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is a disubstituted diamine featuring a sterically defined 4-methylpiperidine core linked to a flexible N-ethylethanamine side chain. With the chemical formula C₁₀H₂₂N₂, this compound represents a versatile, yet underexplored, building block in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, suggesting significant potential for this molecule as an intermediate in drug discovery programs.[1] This technical guide provides a comprehensive overview of the compound's chemical and physical properties, proposes a robust and efficient synthetic pathway, outlines detailed protocols for its analytical characterization, and discusses its potential applications for researchers in drug development and materials science. The methodologies described herein are designed to be self-validating, providing scientists with the foundational knowledge to synthesize, purify, and utilize this compound with confidence.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is cataloged under CAS Number 915923-35-2. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine | - |
| CAS Number | 915923-35-2 | |
| Chemical Formula | C₁₀H₂₂N₂ | |
| Molecular Weight | 170.30 g/mol | [2] |
| Canonical SMILES | CCNCCN1CCC(C)CC1 | - |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~210-225 °C | Estimated based on similar diamines like 2-(Piperidin-1-yl)ethan-1-amine (186 °C) with increased molecular weight.[3] |
| Density | ~0.88 - 0.92 g/mL | Typical range for aliphatic amines and piperidine derivatives. |
| LogP (Octanol/Water) | 1.3 - 1.8 | Computed values for structural isomers suggest moderate lipophilicity.[2] |
| pKa (most basic) | ~10.0 - 10.5 | The secondary amine is predicted to be the most basic site, typical for dialkylamines. |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like N-ethylethanamine. |
Proposed Synthesis Pathway and Experimental Protocol
While multiple synthetic routes to N-substituted piperidines exist, including reductive amination and multi-step approaches, a direct and highly efficient method for synthesizing the target molecule is the nucleophilic substitution (alkylation) of 4-methylpiperidine with a suitable electrophile.[4][5] This pathway is favored for its high atom economy, procedural simplicity, and the commercial availability of starting materials.
The proposed synthesis involves the direct alkylation of the secondary amine of 4-methylpiperidine with 2-chloro-N-ethylethanamine. The piperidine nitrogen acts as the nucleophile, displacing the chloride leaving group in an Sɴ2 reaction.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine.
Detailed Experimental Protocol
Objective: To synthesize N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine via nucleophilic substitution.
Materials:
-
4-Methylpiperidine (1.0 eq)
-
2-Chloro-N-ethylethanamine hydrochloride (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (e.g., 5.0 g, 50.4 mmol), 2-chloro-N-ethylethanamine hydrochloride (e.g., 7.6 g, 52.9 mmol), and anhydrous potassium carbonate (e.g., 17.4 g, 126 mmol).
-
Causality: Using the hydrochloride salt of the electrophile is common due to its stability. An excess of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HCl salt and the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent that facilitates Sɴ2 reactions.
-
-
Alkylation: Add 100 mL of anhydrous acetonitrile to the flask. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts through a pad of Celite, washing the filter cake with DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Resuspend the resulting crude oil in 100 mL of DCM and transfer to a separatory funnel. Wash with 50 mL of water, followed by 50 mL of brine.
-
Causality: The water wash removes remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine.
Potential Applications and Fields of Interest
The true value of a chemical intermediate lies in the potential of the downstream molecules it can generate. The structural motifs within N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine make it a compelling candidate for several high-value research areas.
-
Medicinal Chemistry Scaffold: The piperidine ring is a cornerstone of modern drug design, present in drugs targeting a vast range of conditions.[1] This compound provides a pre-functionalized scaffold. The secondary amine can be further derivatized via acylation, sulfonylation, or reductive amination to rapidly generate a library of novel compounds for screening against various biological targets.
-
Ligand for Catalysis: Diamines are well-known chelating ligands for transition metals. The specific geometry and electronic properties imparted by the 4-methylpiperidine group could lead to novel catalysts for asymmetric synthesis or other organometallic transformations.
-
Probing PARP1-Dependent DNA Repair: Structurally related N,N-dialkylethanamines, such as 2-chloro-N,N-diethylethanamine, have been identified as monofunctional alkylating agents that induce DNA damage.[6][7] This damage requires PARP1-dependent base excision repair, making such molecules valuable tools for studying cancer biology and potential sensitizers for PARP inhibitor therapies.[6][7] The title compound could serve as a non-covalent control or a starting point for designing more complex DNA-targeting agents.
Analytical Characterization and Quality Control
A robust analytical method is required to ensure the identity, purity, and stability of the synthesized compound. A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose, providing both quantitative purity data and mass confirmation.[8]
Analytical Workflow Diagram
Caption: Quality control workflow for purity and identity confirmation.
Protocol: Purity and Identity Verification by HPLC-MS
Objective: To determine the purity and confirm the molecular weight of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Mass Spectrometer: ESI-MS capable of positive ion mode.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization Positive (ESI+), Scan range 50-500 m/z.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B for analysis.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Data Analysis:
-
Purity: Integrate the peak area of the main component in the 210 nm UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. For research-grade material, purity should exceed 95%.
-
Identity: From the mass spectrometry data, extract the ion chromatogram for the expected protonated molecule [M+H]⁺ at m/z 171.18. The presence of a strong signal at this mass, co-eluting with the main UV peak, confirms the identity of the compound.
-
Self-Validation: This single run provides orthogonal data. The retention time and UV response quantify purity, while the mass-to-charge ratio provides unequivocal identity confirmation, ensuring the integrity of the result.[9]
-
Safety and Handling
No specific safety data sheet (SDS) is available for N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine. Therefore, handling precautions must be inferred from structurally related aliphatic amines.[10][11][12] These compounds are typically corrosive, flammable, and harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
Table 3: Inferred GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapor. | |
| Skin Corrosion/Eye Damage | H314: Causes severe skin burns and eye damage. | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine is a versatile chemical intermediate with significant, largely untapped potential. Its structure, featuring the pharmaceutically relevant 4-methylpiperidine moiety, makes it an attractive starting point for the synthesis of novel small molecules in drug discovery. This guide provides a robust framework for its synthesis via direct alkylation and establishes a reliable analytical workflow for quality control. By adhering to the detailed protocols and safety precautions outlined, researchers can confidently produce and utilize this compound to advance their scientific objectives in chemistry, biology, and materials science.
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